5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde 5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 384804-56-2
VCID: VC6209410
InChI: InChI=1S/C13H11NO5/c1-2-18-9-3-5-11(12(7-9)14(16)17)13-6-4-10(8-15)19-13/h3-8H,2H2,1H3
SMILES: CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Molecular Formula: C13H11NO5
Molecular Weight: 261.233

5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde

CAS No.: 384804-56-2

Cat. No.: VC6209410

Molecular Formula: C13H11NO5

Molecular Weight: 261.233

* For research use only. Not for human or veterinary use.

5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde - 384804-56-2

Specification

CAS No. 384804-56-2
Molecular Formula C13H11NO5
Molecular Weight 261.233
IUPAC Name 5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde
Standard InChI InChI=1S/C13H11NO5/c1-2-18-9-3-5-11(12(7-9)14(16)17)13-6-4-10(8-15)19-13/h3-8H,2H2,1H3
Standard InChI Key FEOHVFLYDSZEIO-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde, reflects its bifunctional structure:

  • A furan-2-carbaldehyde core provides an aldehyde group at position 2 of the furan ring.

  • A 4-ethoxy-2-nitrophenyl substituent is attached at position 5 of the furan, introducing nitro and ethoxy groups at positions 2 and 4 of the benzene ring, respectively.

The SMILES notation (CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]) and InChIKey (FEOHVFLYDSZEIO-UHFFFAOYSA-N) further delineate its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number384804-56-2
Molecular FormulaC₁₃H₁₁NO₅
Molecular Weight261.233 g/mol
IUPAC Name5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde
SolubilityNot fully characterized
Spectral Data (¹H NMR)δ 10.40 (s, 1H, CHO), 8.45–8.38 (m, Ar-H)

Synthesis and Manufacturing

Purification and Characterization

Purification often involves flash chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization . Spectral confirmation via ¹H NMR and mass spectrometry is critical, with aldehyde protons appearing near δ 10.40 and aromatic protons between δ 7.18–8.45 .

Research Applications

Organic Synthesis

The compound’s aldehyde and nitro groups enable diverse transformations:

  • Nucleophilic Additions: The aldehyde reacts with amines to form Schiff bases, useful in coordination chemistry .

  • Reduction Reactions: Nitro groups can be reduced to amines, facilitating access to aniline derivatives .

Material Science

Nitroaryl furans serve as precursors for conductive polymers and photoactive materials. The ethoxy group enhances solubility in organic solvents, aiding thin-film processing .

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